2-Chloro-1-(isoquinolin-3-YL)ethanone
Description
2-Chloro-1-(isoquinolin-3-YL)ethanone is a halogenated ketone featuring an isoquinoline moiety at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. Its synthesis typically involves nucleophilic substitution reactions, such as the condensation of chloro- or bromo-ethanones with isoquinoline derivatives under controlled conditions. For example, microwave-assisted irradiation with sodium ethoxide in ethanol has been employed to generate analogous compounds . Structural characterization often relies on X-ray crystallography, with refinement tools like SHELX ensuring precise determination of molecular geometry .
The electron-withdrawing chloro group and the π-deficient isoquinoline ring enhance the electrophilicity of the ketone carbonyl, making it reactive toward nucleophiles like amines, hydrazines, and thiols. This reactivity underpins its utility in synthesizing pharmacologically relevant heterocycles.
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-1-isoquinolin-3-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-6-11(14)10-5-8-3-1-2-4-9(8)7-13-10/h1-5,7H,6H2 |
InChI Key |
FTNHSDLZQCYHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
A common synthetic approach to halo-substituted ethanones on heterocyclic rings involves:
- Starting material: Isoquinoline or its derivatives (e.g., 1-(isoquinolin-3-yl)ethanone).
- Halogenation reagent: Chlorinating agents such as sulfuryl chloride (SO2Cl2) or ethanoyl chloride in the presence of a base.
- Reaction conditions: Typically carried out under reflux or controlled temperature conditions to ensure selective chlorination.
Specific Preparation Route
Based on analogous synthetic protocols for related compounds, the preparation can be outlined as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Isoquinolin-3-yl ethanone (starting ketone) | The substrate bearing the ethanone group at the 3-position of isoquinoline |
| 2 | Sulfuryl chloride (SO2Cl2) or ethanoyl chloride + base (e.g., pyridine) | Chlorinating agent to introduce the chloro substituent at the alpha position of the ethanone |
| 3 | Solvent: Dichloromethane, ethyl acetate, or methanol | Medium for the reaction, often under inert atmosphere |
| 4 | Temperature: 0–40 °C (controlled) | To optimize yield and minimize side reactions |
| 5 | Reaction time: 1–4 hours | Monitored by Thin Layer Chromatography (TLC) |
This method parallels the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone, where sulfuryl chloride was added dropwise to the ketone substrate in methanol and ethyl acetate/dichloromethane at 293–303 K, yielding the chloro-ketone product in 95% yield after solvent removal and purification.
Reaction Analysis and Mechanistic Insights
Chemical Reactivity
- The alpha-chloroketone moiety in 2-chloro-1-(isoquinolin-3-yl)ethanone is highly reactive, serving as an electrophilic center for nucleophilic substitution reactions.
- The chloro group can be displaced by nucleophiles such as amines, thiols, or alkoxides to generate diverse derivatives.
- The ketone group is amenable to reduction (e.g., to alcohols) or oxidation (to acids or other oxidized forms).
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Halogenation (Preparation) | Sulfuryl chloride, ethanoyl chloride, pyridine | Reflux or room temperature, inert atmosphere | 2-Chloro-1-(isoquinolin-3-yl)ethanone |
| Reduction | Sodium borohydride, lithium aluminum hydride | Low temperature, aprotic solvents | 2-Chloro-1-(isoquinolin-3-yl)ethanol |
| Nucleophilic substitution | Amines, thiols, alkoxides | Base, polar aprotic solvents | Substituted isoquinoline derivatives |
Data Table: Typical Reaction Parameters and Yields
| Parameter | Value / Range | Notes |
|---|---|---|
| Starting material | 1-(Isoquinolin-3-yl)ethanone | Commercially available or synthesized |
| Chlorinating agent | Sulfuryl chloride (SO2Cl2) | 1.1 equivalents |
| Solvent | Methanol, ethyl acetate, dichloromethane | Mixed solvent system for solubility |
| Temperature | 293–303 K (20–30 °C) | Controlled to avoid decomposition |
| Reaction time | 1 hour stirring post addition | Monitored by TLC |
| Yield | ~95% isolated yield | High purity after rotary evaporation and crystallization |
| Purification | Crystallization from ethanol | Produces X-ray quality crystals |
Summary of Research Findings
- The chlorination of isoquinolinyl ethanones using sulfuryl chloride under mild conditions is an effective method to prepare 2-chloro-1-(isoquinolin-3-yl)ethanone analogs with high yield and purity.
- Enzymatic methods for related chloro-substituted ethanones demonstrate high stereoselectivity and conversion, suggesting potential biocatalytic routes for chiral derivatives.
- The compound’s reactivity profile allows for facile derivatization, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(isoquinolin-3-YL)ethanone can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and amines.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-Chloro-1-(isoquinolin-3-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(isoquinolin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-Chloro-1-(isoquinolin-3-YL)ethanone with key analogs:
Physicochemical and Reactivity Differences
- Electrophilicity: The isoquinoline ring in the target compound increases electrophilicity at the carbonyl compared to indole-based analogs (e.g., –11), which exhibit moderated reactivity due to indole’s electron-rich nature .
- Lipophilicity: Halogenated phenyl derivatives (e.g., 3-chloro-5-fluoro-2-hydroxyphenyl) exhibit higher logP values than isoquinoline derivatives, influencing solubility and membrane permeability .
- Steric Effects : Substituents like methoxyethyl () or methyl groups () introduce steric hindrance, affecting reaction kinetics and regioselectivity .
Key Research Findings
- Reactivity : The target compound’s chloro group facilitates nucleophilic displacement, enabling diverse functionalization (e.g., hydrazone formation in ) .
- Structural Insights : Crystallographic studies using SHELX reveal planar geometries in analogs, critical for understanding intermolecular interactions .
- Stereoselectivity : Darzens reactions () achieve trans-selectivity, whereas microwave synthesis () prioritizes rapid kinetics over stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
